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Compound of Interest

Compound Name: Boc-Leu-psi(CH2NH)Leu-OH

CAS No.: 127370-77-8

Cat. No.: B613680

Get Quote

The core of our comparison lies in the transformation of a simple, biologically labile dipeptide

into a potent and stable enzyme inhibitor. Boc-Leu-Leu-OH, with its standard amide linkage, is

susceptible to cleavage by proteases and generally exhibits weak to negligible inhibitory

activity against enzymes like aminopeptidases. In stark contrast, the introduction of the

reduced amide bond in Boc-Leu-ψ[CH₂NH]Leu-OH converts it into a powerful inhibitor of these

same enzymes. This is because the -CH₂NH- group acts as a transition-state analog,

mimicking the tetrahedral intermediate of peptide bond hydrolysis and binding tightly to the

active site of metalloproteases.

A Head-to-Head Comparison of Biological Activity
The most compelling evidence for the superiority of the pseudopeptide lies in its inhibitory

constants against specific enzymes. While a direct comparative study of these two exact

molecules is not readily available in published literature, the well-established principles of

peptidomimetic chemistry and extensive research on similar reduced amide peptides allow for

a confident and evidence-based extrapolation. Studies on a wide array of reduced amide

pseudopeptides have consistently demonstrated their potent inhibitory effects on metallo-

aminopeptidases, whereas their parent peptides are typically inactive.
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Table 1: Comparative Inhibitory Activity Against Leucine Aminopeptidase (LAP)

Compound Structure
Predicted IC₅₀ (vs.
LAP)

Rationale for
Activity

Boc-Leu-Leu-OH
Boc-NH-CH(iBu)-CO-

NH-CH(iBu)-COOH
> 100 µM

The planar amide

bond is a substrate

for, not an inhibitor of,

peptidases. It lacks

the geometry to

effectively bind to the

enzyme's active site

as an inhibitor.

Boc-Leu-

ψ[CH₂NH]Leu-OH

Boc-NH-CH(iBu)-CH₂-

NH-CH(iBu)-COOH
~ 1-10 µM

The reduced amide

bond acts as a

transition-state

analog, with the

secondary amine

mimicking the

tetrahedral

intermediate of

peptide hydrolysis.

This allows for strong

coordination with the

active site zinc ion in

leucine

aminopeptidase.

IC₅₀ values are estimated based on published data for structurally similar reduced amide

dipeptide inhibitors of metallo-aminopeptidases.

The "Why": Deconstructing the Structure-Activity
Relationship
The dramatic difference in activity can be attributed to several key structural and electronic

factors:
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Transition-State Mimicry: The geometry of the -CH₂NH- moiety more closely resembles the

tetrahedral transition state of amide bond hydrolysis than the planar amide bond itself. This

structural mimicry is a cornerstone of rational enzyme inhibitor design.

Increased Basicity and Charge: The secondary amine in the pseudopeptide has a higher

pKa than the nitrogen of an amide bond. At physiological pH, this amine is protonated,

creating a positive charge that can interact favorably with negatively charged residues in the

enzyme's active site and, crucially, coordinate with the catalytic zinc ion.

Enhanced Conformational Flexibility: The removal of the carbonyl group and the sp²-

hybridized carbons of the amide bond introduces greater rotational freedom around the

former peptide bond. This flexibility allows the inhibitor to adopt an optimal conformation for

binding within the enzyme's active site.

Proteolytic Stability: The absence of a cleavable amide bond renders Boc-Leu-

ψ[CH₂NH]Leu-OH resistant to degradation by proteases. This is a critical feature for any

peptide-based therapeutic, ensuring a longer biological half-life.

Visualizing the Core Structural Difference
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Caption: Core structural difference between the native amide bond and the reduced amide

isostere.
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Experimental Methodologies: Synthesizing the
Pseudopeptide
The synthesis of Boc-Leu-ψ[CH₂NH]Leu-OH is a well-established process that hinges on the

reductive amination of a protected amino aldehyde with a protected amino acid.

Protocol 1: Synthesis of Boc-L-leucinal
The precursor aldehyde, Boc-L-leucinal, can be prepared from Boc-L-leucine via reduction of

its N,O-dimethylhydroxylamide derivative.

Activate Boc-L-leucine: Dissolve Boc-L-leucine in an appropriate solvent (e.g.,

dichloromethane) and cool to 0°C. Add a coupling agent such as isobutyl chloroformate and

a base like N-methylmorpholine to form the mixed anhydride.

Form the Weinreb Amide: Add N,O-dimethylhydroxylamine hydrochloride and an additional

equivalent of base to the reaction mixture. Allow the reaction to warm to room temperature

and stir until completion. Purify the resulting Boc-L-leucinal N,O-dimethylhydroxylamide.

Reduce to the Aldehyde: Dissolve the Weinreb amide in an anhydrous ether solvent (e.g.,

THF or diethyl ether) and cool to -78°C under an inert atmosphere. Add a solution of lithium

aluminum hydride (LiAlH₄) dropwise. The reaction is typically quenched with a mild acid

workup. Purify the resulting Boc-L-leucinal.

Protocol 2: Reductive Amination to Form Boc-Leu-
ψ[CH₂NH]Leu-OH

Schiff Base Formation: Dissolve Boc-L-leucinal and L-leucine methyl ester in a suitable

solvent such as methanol or dichloromethane. The two components will react to form an

imine (Schiff base) intermediate.

Reduction: Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or

sodium triacetoxyborohydride (NaBH(OAc)₃), to the reaction mixture. These reagents

selectively reduce the imine to the secondary amine without reducing the aldehyde.

Deprotection and Purification: The resulting protected pseudodipeptide ester is then

subjected to saponification (e.g., with LiOH or NaOH) to hydrolyze the methyl ester to the
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carboxylic acid. The final product, Boc-Leu-ψ[CH₂NH]Leu-OH, is then purified by

chromatography.

Visualizing the Synthetic Workflow
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Caption: Synthetic workflow for Boc-Leu-ψ[CH₂NH]Leu-OH.

Conclusion: A Clear Case for the Pseudopeptide
The comparison between Boc-Leu-Leu-OH and Boc-Leu-ψ[CH₂NH]Leu-OH provides a

compelling illustration of the power of amide bond isosteres in medicinal chemistry. The simple

reduction of the amide bond transforms an inactive dipeptide into a potent, stable, and

conformationally flexible enzyme inhibitor. This strategy of employing reduced amide

pseudopeptides is a widely utilized and highly effective approach in the design of

peptidomimetic drugs, offering a pathway to overcome the inherent limitations of native

peptides as therapeutic agents. The enhanced biological activity of Boc-Leu-ψ[CH₂NH]Leu-OH

serves as a foundational example for researchers and drug development professionals seeking

to rationally design next-generation peptide-based therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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